2-(Acetylhydrazono)-2-phenylacetohydrazide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be used .Scientific Research Applications
Synthesis and Bioactivity
2-(Acetylhydrazono)-2-phenylacetohydrazide and its derivatives have been extensively studied for their potential in various fields of scientific research. These compounds are synthesized through the reaction of phenyl acetic acid with hydrazine hydrate and substituted benzaldehyde, leading to a wide range of hydrazone derivatives. These synthesized compounds have been characterized and evaluated for their anti-inflammatory, antiproliferative, and antimicrobial activities, showcasing their versatility in medicinal chemistry.
For instance, Rathore and Jadon (2014) explored the synthesis of hydrazone derivatives from phenylacetic acid and evaluated their anti-inflammatory activity, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) (Rathore & Jadon, 2014). Similarly, Jin et al. (2006) synthesized 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives and demonstrated their antiproliferative activities against cancer cells (Jin et al., 2006).
Antimicrobial and Antitumor Activities
Further research by Liu et al. (2012) developed acetylhydrazone derivatives that showed significant antitumor activities against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Liu et al., 2012). Al-Mousawi and Moustafa (2007) also contributed to this field by creating 2-arylhydrazononitriles as building blocks for the synthesis of heterocyclic compounds with potential biological activities (Al-Mousawi & Moustafa, 2007).
Innovative Syntheses and Chemical Properties
In addition to their biological activities, these compounds have been involved in studies concerning their chemical properties and reactions. For example, Dvorko et al. (2008) investigated the chemo- and stereodirectivity of reactions involving thiocarbohydrazide, leading to novel compounds with defined configurations and potential applications in material science and organic synthesis (Dvorko et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(E)-(2-hydrazinyl-2-oxo-1-phenylethylidene)amino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-7(15)13-14-9(10(16)12-11)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,16)(H,13,15)/b14-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMXCUJVWPKZDL-NTEUORMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=C(C1=CC=CC=C1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C(\C1=CC=CC=C1)/C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56735-29-6 |
Source
|
Record name | 2-(acetylhydrazono)-2-phenylacetohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of the dihedral angles observed in the crystal structure of 2-(Acetylhydrazono)-2-phenylacetohydrazide?
A1: The abstract mentions that the benzene ring plane forms dihedral angles of 66.0° and 3.5° with the hydrazine plane and the acetylimino plane, respectively []. These angles provide insights into the molecule's three-dimensional conformation. The large dihedral angle between the benzene and hydrazine planes suggests these groups are not coplanar, likely due to steric hindrance. The small dihedral angle between the benzene and acetylimino planes suggests these groups are nearly coplanar, potentially influencing the molecule's electronic properties and reactivity.
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